ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves the reaction of 2-hydroxyethylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with ethyl 2-bromoacetate in the presence of a base to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of a carboxylic acid derivative
Scientific Research Applications
Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate can be compared with other thiazole derivatives, such as:
- Ethyl (2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate
- Ethyl (2Z)-4-methyl-2-[(4-methylphenyl)imino]-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,3-thiazole-5-carboxylate hydrobromide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
IUPAC Name |
ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-22-15(20)10-13-11-23-16(18(13)8-9-19)17-12-4-6-14(21-2)7-5-12/h4-7,11,19H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZVHPBZVAQZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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